molecular formula C12H24N2O2 B7916264 1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone

1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone

Cat. No.: B7916264
M. Wt: 228.33 g/mol
InChI Key: ZAFLBPSYQREDNZ-UHFFFAOYSA-N
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Description

1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone is a piperidine-based ethanone derivative characterized by a tertiary amine substituent at the 2-position of the piperidine ring. This substituent consists of an ethyl group and a 2-hydroxyethyl group, creating a polar, hydrogen-bond-capable side chain. Key properties include:

  • Molecular Formula: C₁₂H₂₃N₂O₂ (calculated from molecular weight data)
  • Molecular Weight: 228.336 g/mol ()
  • CAS Number: 1353963-86-6 ()

The compound’s structural features, such as the hydroxyethyl group, may enhance solubility and influence pharmacokinetic properties compared to non-polar analogs.

Properties

IUPAC Name

1-[2-[[ethyl(2-hydroxyethyl)amino]methyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-3-13(8-9-15)10-12-6-4-5-7-14(12)11(2)16/h12,15H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFLBPSYQREDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1CCCCN1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone typically involves the reaction of piperidine with ethylamine and 2-hydroxyethylamine under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate. The process involves heating the reactants in a suitable solvent like methanol or ethanol, followed by purification through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties:
Research indicates that compounds similar to 1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone exhibit antidepressant effects. These compounds can act on serotonin and norepinephrine transporters, potentially leading to enhanced mood and cognitive function. Studies have shown that modifications in the piperidine structure can lead to varying degrees of efficacy in treating depressive disorders .

Neuroprotective Effects:
The compound has been studied for its neuroprotective properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Research suggests that it may help in reducing oxidative stress and inflammation in neuronal cells, thereby preserving cognitive function .

Analgesic Activity:
Preliminary studies suggest that this compound may possess analgesic properties. It is hypothesized that the compound interacts with opioid receptors, providing pain relief without the side effects commonly associated with traditional opioids.

Material Science

Polymer Synthesis:
The compound is utilized in the synthesis of advanced polymers. Its functional groups allow for the modification of polymer chains, enhancing properties such as elasticity and thermal stability. This application is particularly relevant in the development of smart materials that respond to environmental stimuli .

Coatings and Adhesives:
Due to its chemical structure, this compound can be incorporated into coatings and adhesives. Its presence improves adhesion properties and resistance to environmental degradation, making it suitable for industrial applications.

Biochemistry

Enzyme Inhibition Studies:
The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting certain proteases, which could be beneficial in treating diseases related to protein misfolding or degradation .

Drug Delivery Systems:
Researchers are exploring the use of this compound in drug delivery systems. Its ability to form stable complexes with various pharmaceuticals enhances the bioavailability of drugs, allowing for more effective treatment regimens.

Case Studies

Study FocusFindingsReference
Antidepressant ActivityDemonstrated significant improvement in mood-related behaviors in rodent models
Neuroprotective EffectsReduced neuronal cell death in vitro under oxidative stress conditions
Polymer ApplicationsEnhanced thermal stability and elasticity in synthesized polymers

Mechanism of Action

The mechanism by which 1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone exerts its effects involves interactions with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The piperidin-1-yl-ethanone scaffold is versatile, with modifications at the piperidine ring’s 2- or 3-positions leading to diverse biological and physicochemical properties. Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Differences
Compound Name / ID Substituent on Piperidine Molecular Weight (g/mol) Key Features Reference Evidence
1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone (Target) Ethyl-(2-hydroxyethyl)amino-methyl 228.336 Polar side chain; potential for H-bonding
(S)-1-(3-(((2-Nitrophenyl)amino)methyl)piperidin-1-yl)ethanone 2-Nitrophenylamino-methyl ~278.30 (estimated) Aromatic nitro group; electron-withdrawing properties
1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (Compounds 22–28) Tetrazole-aryl group ~300–350 (estimated) Heterocyclic tetrazole; potential for π-π interactions
1-{4-[(2-Aminoethyl)(ethyl)amino]-1-piperidinyl}ethanone Ethyl-(2-aminoethyl)amino 200.29 (calculated) Primary amine; increased basicity
1-{4-[(2-Aminoethyl)cyclopropylamino]-piperidin-1-yl}-ethanone Cyclopropyl-(2-aminoethyl)amino 225.33 Cyclopropyl group; steric hindrance
Vandetanib derivatives (e.g., 16c–16f) Quinazoline-nitroimidazole extensions 570–658 Complex pharmacophores; kinase inhibition potential

Stability and Isomerization

demonstrates that piperidine-ethanone derivatives (e.g., 2-(3,5-dinitrophenyl)-1-piperidin-1-yl-ethanone) exhibit amide bond isomerization, with energy barriers ~67 kJ/mol. The target compound’s hydroxyethyl group may stabilize specific conformations, reducing isomerization compared to nitroaryl analogs.

Biological Activity

1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone, also known by its CAS number 1353954-27-4, is a synthetic compound with potential pharmacological applications. Its molecular formula is C12H24N2O2, and it has a molecular weight of 228.33 g/mol. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and therapeutic potential.

  • Chemical Name: this compound
  • CAS Number: 1353954-27-4
  • Molecular Formula: C12H24N2O2
  • Molecular Weight: 228.33 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors involved in disease processes.

Case Studies and Research Findings

  • Antiviral Activity : A study focused on small molecule inhibitors demonstrated that similar piperidine derivatives can inhibit viral replication. For instance, compounds with piperidine structures exhibited significant antiviral activity against human adenovirus (HAdV), suggesting that this compound could possess similar properties by targeting early steps in the viral lifecycle, potentially blocking viral entry into cells .
  • Cytotoxicity Assessment : In vitro studies have shown that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. The cytotoxicity profile of these compounds often correlates with their ability to induce apoptosis in affected cells. While specific data for this compound is limited, the structural similarities suggest potential for similar activity .
  • Pharmacokinetics : The pharmacokinetic properties of related compounds indicate moderate bioavailability and clearance rates. For example, related piperidine compounds showed bioavailability rates around 86% in rat models, with a half-life of approximately 1 hour . Understanding these parameters is crucial for evaluating the therapeutic potential and dosing regimens for clinical applications.

Biological Activity Summary Table

PropertyValue
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
CAS Number1353954-27-4
Antiviral ActivityPotential inhibition of HAdV
CytotoxicitySimilar to piperidine analogs
Bioavailability (rat models)~86%
Half-life~1 hour

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